5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO3S2/c1-14(20-2,10-5-3-4-6-11(10)16)9-17-22(18,19)13-8-7-12(15)21-13/h3-8,17H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZJJEQWHWARIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Substitution reactions: The chloro and fluoro groups are introduced through nucleophilic substitution reactions using appropriate halogenated reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: Halogen substituents can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a thiophene structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiophene sulfonamides possess potent activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis, making it a valuable candidate for treating infections caused by resistant strains.
Anti-inflammatory Properties
The anti-inflammatory potential of 5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide has been explored in several studies. It has shown efficacy in reducing inflammation markers in vitro and in vivo, suggesting its potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented, providing a basis for further clinical investigations.
Anticancer Activity
Recent investigations have highlighted the anticancer properties of thiophene derivatives. Specifically, this compound has been assessed for its cytotoxic effects on various cancer cell lines. Results indicate that the compound induces apoptosis in cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies.
Neurological Applications
Emerging research suggests that this compound may have neuroprotective effects. Studies have shown that it can inhibit neuroinflammation and protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiophene sulfonamides, including this compound. The compound exhibited minimum inhibitory concentrations (MICs) against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for resistant infections .
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the thiophene sulfonamide showed significant reductions in joint swelling and pain compared to the placebo group after 12 weeks of treatment .
Case Study 3: Anticancer Research
A preclinical study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis, leading researchers to propose further development for breast cancer therapies .
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following compounds share the thiophene- or benzene-sulfonamide scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Table 1: Key Structural and Functional Differences
Key Research Findings
Enzyme Inhibition Activity
- The MEDI 59 analog () demonstrates potent gamma-secretase inhibition (IC₅₀ = 12 nM) due to its trifluoromethyl and hydroxymethyl groups, which enhance binding to hydrophobic enzyme pockets .
Solubility and Bioavailability
- The sulfamoylphenethyl analog (CAS 744262-76-8) exhibits higher aqueous solubility (LogP = 1.2) compared to the target compound (predicted LogP = 2.8) due to the polar sulfamoyl group . The target compound’s methoxy group balances hydrophobicity, suggesting moderate oral bioavailability.
Antimicrobial and Anticonvulsant Activity
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () shows anti-convulsant effects in rodent models (ED₅₀ = 45 mg/kg) attributed to sodium channel modulation . The target compound’s fluorophenyl group may confer similar activity but requires validation.
Electronic Effects of Halogenation
- The Y206-0961 analog () contains dual chloro/fluoro substituents, increasing electron-withdrawing effects and enhancing stability against oxidative metabolism. This contrasts with the target compound’s single fluorine atom, which may limit metabolic resistance .
Biological Activity
5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a thiophene ring, a sulfonamide group, and a substituted phenyl moiety, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 335.81 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H16ClFN2O2S |
| Molecular Weight | 335.81 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily stems from its interaction with specific molecular targets, particularly enzymes involved in critical biochemical pathways. The sulfonamide group can mimic natural substrates, leading to enzyme inhibition. For instance, it has been shown to inhibit carbonic anhydrases (CAs), which are essential for various physiological processes including fluid transport and pH regulation.
Inhibition of Carbonic Anhydrases
Research indicates that thiophene-based sulfonamides can effectively inhibit different isoforms of carbonic anhydrase (CA), such as CA II and CA IX. The inhibition mechanism involves the coordination of the sulfonamide nitrogen with the zinc ion in the enzyme's active site, disrupting its catalytic function .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Studies have shown that derivatives of thiophene sulfonamides exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound were assessed for their minimum inhibitory concentration (MIC) values against several bacterial strains .
Antitumor Activity
Recent investigations have explored the antitumor potential of this compound. In vitro studies demonstrated that certain derivatives significantly reduced the viability of cancer cell lines expressing high levels of CA IX, suggesting a promising avenue for cancer therapy .
Case Studies
- Inhibition of CA IX in Cancer Cells : A study evaluated the effects of thiophene sulfonamides on human osteosarcoma cell lines with elevated CA IX expression. The results indicated that these compounds could effectively reduce cell proliferation and reverse tumor microenvironment acidification .
- Antimicrobial Efficacy : In another study, various thiophene sulfonamide derivatives were tested against common bacterial pathogens. While some exhibited MIC values comparable to existing antibiotics, others showed limited activity, highlighting the need for structural optimization .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Q & A
Basic: What are the recommended methods for synthesizing 5-Chloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves coupling 5-chlorothiophene-2-sulfonyl chloride with a substituted amine (e.g., 2-(2-fluorophenyl)-2-methoxypropylamine) in the presence of a base such as triethylamine. Key optimization parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, acetone) enhance solubility and reaction efficiency .
- Temperature Control : Maintaining ~50°C minimizes side reactions while ensuring sufficient reactivity .
- Reaction Monitoring : Thin-layer chromatography (TLC) is used to track progress, with yields improved by adjusting stoichiometric ratios and reaction times (3–4 hours) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key data should be obtained?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl and methoxypropyl groups) and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 428.05) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard, with retention times compared to standards .
- Infrared Spectroscopy (IR) : Confirms sulfonamide (-SO₂NH-) and thiophene ring vibrations (~1350 cm⁻¹ for S=O) .
Advanced: How do structural modifications in the sulfonamide and thiophene moieties influence the compound’s biological activity, and what SAR insights exist?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
| Modification | Biological Impact | Reference |
|---|---|---|
| Fluorine at phenyl ring | Enhances enzyme binding via hydrophobic interactions . | |
| Methoxy group in propyl chain | Improves metabolic stability but reduces solubility . | |
| Chloro vs. methyl in thiophene | Chloro substituents increase antifungal potency . |
Experimental Design : Compare analogs in enzyme inhibition assays (e.g., FXa or thrombin) and measure logP for lipophilicity .
Advanced: In studies reporting contradictory efficacy data (e.g., in vitro vs. in vivo models), what methodological factors could explain these discrepancies?
Methodological Answer:
Contradictions, such as acute cognitive improvement in Tg2576 mice (in vivo) vs. inconsistent in vitro enzyme inhibition, may arise from:
- Pharmacokinetic Variability : Poor blood-brain barrier penetration in chronic studies vs. acute dosing .
- Model Limitations : In vitro assays may lack endogenous cofactors present in vivo .
- Endpoint Sensitivity : Behavioral tasks (e.g., fear conditioning) may detect subtle effects missed in biochemical assays .
Resolution Strategy : Conduct comparative pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and use orthogonal assays (e.g., surface plasmon resonance for binding affinity) .
Advanced: What experimental approaches are used to elucidate the compound’s mechanism of action, particularly regarding enzyme inhibition?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like FXa or γ-secretase (e.g., Begacestat analogs show IC₅₀ ~10 nM) .
- Molecular Docking : Predict binding modes using X-ray crystallography data (e.g., sulfonamide interactions with catalytic serine) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to refine SAR .
Case Study : GSI-953 (a structural analog) improved cognition in Tg2576 mice via γ-secretase inhibition, but chronic effects require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
